molecular formula C12H14ClN3 B568724 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile CAS No. 924669-64-7

2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile

Cat. No.: B568724
CAS No.: 924669-64-7
M. Wt: 235.715
InChI Key: KWQZBPXEJYTMPW-UHFFFAOYSA-N
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Description

2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a chloro-substituted pyridine ring attached to a cyclopentanecarbonitrile moiety through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with cyclopentanecarbonitrile in the presence of a suitable amine, such as methylamine. The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Chloro-pyridin-3-ylMethyl)-isopropyl-aMino]-ethanol
  • 2-[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile

Uniqueness

2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile is unique due to its specific structural features, such as the combination of a chloro-substituted pyridine ring and a cyclopentanecarbonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methylamino]cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-12-5-4-9(8-16-12)7-15-11-3-1-2-10(11)6-14/h4-5,8,10-11,15H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQZBPXEJYTMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NCC2=CN=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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